molecular formula C13H20O2 B7906558 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol

Cat. No.: B7906558
M. Wt: 208.30 g/mol
InChI Key: ZYATZYPUHIZTQP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl and n-propoxy groups, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide, followed by a reduction step to introduce the ethanol group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation reaction. The reduction step can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring’s substituents can modulate the compound’s affinity and specificity for its targets, affecting pathways involved in inflammation, microbial growth, or other biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both dimethyl and n-propoxy groups on the phenyl ring, along with the ethanol moiety, allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

1-(2,6-dimethyl-4-propoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8,11,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYATZYPUHIZTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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